1-(2-Isopropylthiazol-5-yl)ethanamine
Description
Structural Significance of the Thiazole (B1198619) Heterocycle
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, is a key structural motif in numerous biologically active molecules. Its planarity and electron-rich nature allow for a variety of chemical modifications, making it a versatile scaffold in drug design. researchgate.net The presence of both a sulfur and a nitrogen atom imparts unique electronic properties, influencing the molecule's reactivity and its ability to interact with biological targets. Thiazole moieties are found in a diverse array of drugs, including antibiotics, anti-inflammatory agents, and anticancer therapeutics.
Role of Substituted Ethanamines in Organic Synthesis
Substituted ethanamines are fundamental building blocks in organic synthesis, prized for their nucleophilic character which allows for the construction of a wide array of more complex molecules. The introduction of an ethanamine group to a molecule can significantly influence its pharmacological properties. In the context of drug development, the amine group can be crucial for forming salts, improving solubility, and interacting with biological receptors.
Reductive amination is a common and efficient method for the synthesis of amines from carbonyl compounds like ketones and aldehydes. wikipedia.orgorgoreview.commasterorganicchemistry.com This reaction involves the formation of an intermediate imine, which is then reduced to the corresponding amine. orgoreview.com This process is widely used in the pharmaceutical industry due to its versatility and the availability of a variety of reducing agents that can be tailored to specific substrates. masterorganicchemistry.com
Academic and Research Landscape Surrounding 1-(2-Isopropylthiazol-5-yl)ethanamine
While extensive research exists on thiazole derivatives as a broad class of compounds, dedicated studies on "this compound" are limited in publicly accessible literature. Much of the research on isopropylthiazole amines has focused on the 4-substituted isomer, which is an important intermediate in the synthesis of the antiretroviral drug Ritonavir. google.com
However, the synthesis and characterization of related 5-substituted thiazole derivatives have been reported, providing a solid foundation for understanding the chemistry of the title compound. For instance, research by Gomha and coworkers has detailed the synthesis of 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one, a key precursor for introducing an ethanamine side chain at the 5-position of the thiazole ring. nih.gov This body of work on related compounds allows for well-founded postulations regarding the synthesis, properties, and potential applications of this compound.
Chemical and Physical Properties
The specific physicochemical properties of this compound are not extensively documented in dedicated studies. However, based on the known properties of similar thiazole derivatives and general principles of organic chemistry, a profile can be extrapolated.
Interactive Data Table: Predicted Physicochemical Properties of this compound
| Property | Predicted Value |
| Molecular Formula | C8H14N2S |
| Molecular Weight | 170.28 g/mol |
| Appearance | Likely a liquid or low-melting solid |
| Boiling Point | Estimated to be in the range of 200-250 °C |
| Solubility | Expected to be soluble in organic solvents |
| pKa (of the amine) | Estimated to be around 9-10 |
Synthesis and Characterization
A plausible synthetic route to this compound can be designed based on established methods for the synthesis of thiazole derivatives. A key strategy would involve the Hantzsch thiazole synthesis, followed by functional group manipulations to introduce the isopropyl and ethanamine moieties at the desired positions.
A likely synthetic pathway would begin with the synthesis of a 5-acetyl-2-isopropylthiazole intermediate. This could be followed by a reductive amination of the acetyl group to yield the final ethanamine product. orgoreview.commasterorganicchemistry.com
Detailed Synthesis Steps:
Formation of the Thiazole Ring: The synthesis would likely start with the reaction of an appropriate thioamide (e.g., isobutyramide) with a 3-haloketoester to form the 2-isopropylthiazole-5-carboxylate ester.
Introduction of the Acetyl Group: The ester could then be converted to a ketone, 5-acetyl-2-isopropylthiazole, through a variety of standard organic reactions.
Reductive Amination: The final step would involve the reductive amination of the 5-acetyl-2-isopropylthiazole. This reaction with ammonia (B1221849) in the presence of a reducing agent, such as sodium cyanoborohydride, would convert the ketone to the desired primary amine, this compound. wikipedia.orgorgoreview.comchemistrysteps.com
Characterization:
The characterization of the synthesized this compound would rely on a suite of spectroscopic techniques to confirm its structure and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectroscopy would be used to identify the different types of protons and their connectivity in the molecule. The spectrum of the parent thiazole shows signals between 7.27 and 8.77 ppm. chemicalbook.com For 5-acetyl-2,4-dimethylthiazole, a related compound, the acetyl protons appear as a singlet, and the methyl protons on the thiazole ring also have characteristic shifts. scielo.org.mx Similar characteristic peaks would be expected for the isopropyl and ethanamine protons of the title compound. 13C NMR would provide information on the carbon skeleton.
Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the functional groups present in the molecule. Key vibrational bands would be expected for the N-H stretching of the amine group, C-H stretching of the alkyl groups, and the C=N and C-S stretching of the thiazole ring.
Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound and to analyze its fragmentation pattern, which can provide further structural information.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H14N2S |
|---|---|
Molecular Weight |
170.28 g/mol |
IUPAC Name |
1-(2-propan-2-yl-1,3-thiazol-5-yl)ethanamine |
InChI |
InChI=1S/C8H14N2S/c1-5(2)8-10-4-7(11-8)6(3)9/h4-6H,9H2,1-3H3 |
InChI Key |
VMGPMHCSBLBEJW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC=C(S1)C(C)N |
Origin of Product |
United States |
Synthetic Methodologies for 1 2 Isopropylthiazol 5 Yl Ethanamine
Conventional Approaches to the Thiazole (B1198619) Ring System Featuring Isopropyl Substitution
The synthesis of 2,5-disubstituted thiazoles is a well-established area of heterocyclic chemistry. organic-chemistry.orgresearchgate.netnih.govresearchgate.net One of the most traditional and widely used methods for constructing the thiazole core is the Hantzsch thiazole synthesis. researchgate.net This method typically involves the condensation of an α-haloketone with a thioamide. For the synthesis of a 2-isopropylthiazole core, isothiobutyramide would be the thioamide of choice. The other reactant would be a 3-halo-2-oxobutanal derivative, which would ultimately provide the desired substitution pattern. However, the instability of many α-haloaldehydes can limit the utility of the classic Hantzsch synthesis for producing 2,5-disubstituted thiazoles. organic-chemistry.org
More contemporary methods have been developed to overcome the limitations of the Hantzsch synthesis. One such method involves a rhodium(II)-catalyzed reaction of 1-sulfonyl-1,2,3-triazoles with thionoesters. organic-chemistry.org This process leads to the formation of 2,5-disubstituted thiazoles through the generation of an α-imino rhodium carbene complex, followed by cyclization and aromatization. organic-chemistry.org Another modern approach utilizes readily available N-substituted α-amino acids, which undergo cyclization with thionyl chloride to form the thiazole ring. nih.govresearchgate.net This metal-free method is notable for its mild conditions and broad functional group tolerance. nih.govresearchgate.net
Below is a comparative table of conventional and modern synthetic approaches for 2,5-disubstituted thiazoles applicable to the target scaffold.
| Method | Reactants | Conditions | Advantages | Limitations |
| Hantzsch Synthesis | α-halocarbonyl compounds, Thioamides | Typically reflux in ethanol | Well-established, readily available starting materials | Instability of some reactants (e.g., α-haloaldehydes), limited scope for 2,5-disubstitution |
| Miura/Murakami Method | Terminal alkynes, Sulfonyl azides, Thionoesters | Copper(I) and Rhodium(II) catalysis | High versatility, good for 2,5-disubstitution, one-pot procedure available | Requires transition metal catalysts |
| Amino Acid-Based Method | N-substituted α-amino acids, Thionyl chloride | Mild, metal-free conditions (e.g., DCM, room temperature) | Readily available starting materials, broad scope, scalable, metal-free | Requires N-substituted amino acids |
Strategies for Constructing the Ethanamine Moiety at the Thiazole-5-position
Once the 2-isopropylthiazole core is synthesized, the next crucial step is the introduction of the ethanamine group at the 5-position. This can be achieved through several functionalization strategies. A common approach is the Friedel-Crafts acylation of the 2-isopropylthiazole with an acetylating agent such as acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst. This would yield 1-(2-isopropylthiazol-5-yl)ethan-1-one.
The resulting ketone can then be converted to the target amine through reductive amination. This two-step process first involves the formation of an imine or oxime intermediate, followed by reduction. For instance, the ketone can be reacted with hydroxylamine to form an oxime, which can then be reduced to the primary amine using reagents like lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄) in the presence of a transition metal catalyst, or catalytic hydrogenation.
Alternatively, direct reductive amination of the ketone can be performed using ammonia (B1221849) or an ammonia source in the presence of a reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃).
A summary of potential strategies for converting the ketone intermediate is presented below.
| Reaction | Reagents | Intermediate | Product |
| Oxime Reduction | 1. Hydroxylamine (NH₂OH) 2. Reducing agent (e.g., LiAlH₄, H₂/Pd) | 1-(2-isopropylthiazol-5-yl)ethan-1-one oxime | 1-(2-Isopropylthiazol-5-yl)ethanamine |
| Reductive Amination | Ammonia (NH₃), Reducing agent (e.g., NaBH₃CN, NaBH(OAc)₃) | Imine (in situ) | This compound |
Development of Stereoselective Syntheses for this compound Enantiomers
The ethanamine moiety contains a stereocenter, meaning this compound exists as a pair of enantiomers. The synthesis of enantiomerically pure forms is often crucial for pharmaceutical applications, as different enantiomers can have distinct biological activities. nih.gov Several strategies are available for asymmetric synthesis.
Asymmetric Catalysis in C-N Bond Formation
Asymmetric catalysis is a powerful tool for establishing stereocenters with high enantioselectivity. The asymmetric reduction of a prochiral imine, formed in situ from 1-(2-isopropylthiazol-5-yl)ethan-1-one, is a promising approach. This can be achieved using chiral catalysts, such as those based on transition metals (e.g., iridium, rhodium, or ruthenium) complexed with chiral ligands. Chiral phosphoric acids have also emerged as highly effective organocatalysts for a variety of enantioselective transformations, including reductive aminations. beilstein-journals.org
Chiral Auxiliary-Based Approaches
A well-established method for controlling stereochemistry involves the use of a chiral auxiliary. wikipedia.orgsigmaaldrich.comtcichemicals.com A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org For the synthesis of chiral amines, auxiliaries such as Evans' oxazolidinones, pseudoephedrine, or sulfinamides are commonly employed. sigmaaldrich.comnih.govyale.edu
In this context, a chiral auxiliary could be reacted with the 1-(2-isopropylthiazol-5-yl)ethan-1-one to form a chiral enamine or imine equivalent. Subsequent diastereoselective reduction of the C=N bond, followed by removal of the auxiliary, would yield the desired enantiomer of the target amine. The choice of auxiliary and reaction conditions determines which enantiomer is formed.
The table below lists some common chiral auxiliaries and their potential application.
| Chiral Auxiliary | Auxiliary Type | Key Features |
| (S)- or (R)-1-Phenylethylamine | Chiral Amine | Forms a chiral imine, which can be diastereoselectively reduced. |
| Evans Oxazolidinones | Oxazolidinone | Widely used for stereoselective alkylations and aldol reactions; can be adapted for amine synthesis. |
| Pseudoephedrine/Pseudoephenamine | Amino Alcohol | Forms chiral amides that can undergo diastereoselective alkylation. nih.gov |
| tert-Butanesulfinamide (Ellman's Auxiliary) | Sulfinamide | Reacts with ketones to form chiral N-sulfinyl imines, which undergo highly diastereoselective reduction. yale.edu |
Enzymatic Resolution and Chemoenzymatic Synthesis
Biocatalysis offers a highly selective method for obtaining enantiomerically pure compounds. Enzymatic resolution can be used to separate a racemic mixture of this compound. This typically involves the use of a lipase or an acylase enzyme that selectively acylates one enantiomer of the amine, allowing for the separation of the acylated product from the unreacted enantiomer.
Alternatively, chemoenzymatic synthesis can be employed. This could involve the enzymatic reduction of the precursor ketone, 1-(2-isopropylthiazol-5-yl)ethan-1-one, using a ketoreductase enzyme. These enzymes can exhibit high levels of enantioselectivity, producing one enantiomer of the corresponding alcohol, which can then be converted to the amine with retention of stereochemistry.
Convergent and Divergent Synthetic Routes
A divergent synthesis , on the other hand, would start from a common intermediate that is later diversified. For example, 2-isopropyl-5-acetylthiazole could serve as a common precursor. From this intermediate, a variety of amines could be synthesized by varying the reductive amination conditions or by performing other chemical modifications. This strategy is particularly useful for generating a library of related compounds for structure-activity relationship (SAR) studies.
Green Chemistry Aspects in the Synthesis of this compound
A potential green synthesis of 2-isopropyl-5-acetylthiazole could be adapted from the Hantzsch thiazole synthesis, a well-established method for creating thiazole rings. researchgate.netchemhelpasap.comnih.govsynarchive.com This reaction typically involves the condensation of an α-haloketone with a thioamide. chemhelpasap.comsynarchive.com To enhance the greenness of this step, the selection of solvents and catalysts is crucial. Traditional organic solvents can be replaced with more environmentally benign alternatives such as water, ethanol, or bio-based solvents like 2-methyltetrahydrofuran (2-MeTHF). sigmaaldrich.comneuroquantology.comwiley.comewadirect.comwikipedia.org
The subsequent and most critical step in forming this compound is the reductive amination of the 2-isopropyl-5-acetylthiazole precursor. Reductive amination is a cornerstone of amine synthesis and has been a focus for the development of greener methodologies. rsc.org Traditional methods often employ stoichiometric borohydride reagents, which can generate significant waste. rsc.org
Modern, greener approaches to reductive amination focus on catalytic methods, which are more atom-economical and reduce waste. rsc.org These can be broadly categorized into catalytic hydrogenation/transfer hydrogenation and biocatalysis.
Catalytic Transfer Hydrogenation: This technique offers a safer and more experimentally convenient alternative to using high-pressure hydrogen gas. Catalytic transfer hydrogenation often utilizes benign hydrogen donors like formic acid or its salts. The development of efficient catalysts for this transformation is a key area of research. A comparison of various catalytic systems for reductive amination is presented in Table 1.
| Catalyst | Hydrogen Donor | Solvent | Temperature (°C) | Substrate Scope | Key Advantages |
|---|---|---|---|---|---|
| [Cp*IrCl2]2 | HCOOH/NEt3 | Various | RT - 80 | Broad (aldehydes, ketones) | High efficiency, low catalyst loading |
| Ru-Macho-BH | H2 | MeOH | 50 | Ketones, aldehydes | High turnover numbers |
| Fe(acac)3/dppf | PhSiH3 | Toluene | 80 | Aldehydes | Non-precious metal catalyst |
| Ni/C | H2 | EtOH | 100 | Aromatic ketones | Heterogeneous, recyclable |
Biocatalysis: The use of enzymes for chemical transformations represents a pinnacle of green chemistry. semanticscholar.org For the synthesis of chiral amines such as this compound, biocatalysis offers unparalleled stereoselectivity, often yielding enantiomerically pure products. semanticscholar.orgnih.gov Enzymes like transaminases (TAs) and imine reductases (IREDs) are particularly relevant for reductive amination. mdpi.com
Transaminases catalyze the transfer of an amino group from an amino donor to a ketone substrate, a process that can achieve high enantiomeric excess. nih.gov Imine reductases, on the other hand, catalyze the reduction of a pre-formed or in situ-formed imine. mdpi.com Biocatalytic reductive amination can often be performed in aqueous media under mild conditions, further enhancing its green credentials. A comparison of different biocatalytic approaches for amine synthesis is detailed in Table 2.
| Enzyme Class | Cofactor/Cosubstrate | Typical Reaction Conditions | Key Advantages | Limitations |
|---|---|---|---|---|
| Transaminases (TAs) | Pyridoxal-5'-phosphate (PLP), Amino Donor | Aqueous buffer, pH 7-9, 25-40 °C | High enantioselectivity, broad substrate scope | Equilibrium limitations, need for amino donor |
| Imine Reductases (IREDs) | NAD(P)H | Aqueous buffer, pH 6-8, 25-37 °C | High enantioselectivity, irreversible reaction | Requires cofactor regeneration system |
| Amine Dehydrogenases (AmDHs) | NAD(P)H | Aqueous buffer, pH 7-10, 30-50 °C | Direct amination of ketones with ammonia | Limited enzyme availability, requires cofactor regeneration |
Chemical Reactivity and Transformations of 1 2 Isopropylthiazol 5 Yl Ethanamine
Reactions at the Primary Amine Functionality
The primary amine group in 1-(2-isopropylthiazol-5-yl)ethanamine is a versatile nucleophile and base, owing to the lone pair of electrons on the nitrogen atom. chemguide.co.ukchemguide.co.uk This functionality is the primary site for reactions such as acylation, alkylation, and condensation.
Primary amines readily react with acylating agents like acid chlorides and acid anhydrides to form stable N-substituted amides. chemguide.co.uklibretexts.org This reaction involves the nucleophilic attack of the amine's nitrogen on the electrophilic carbonyl carbon of the acylating agent. The reaction with an acyl chloride, for instance, typically proceeds rapidly to yield the corresponding amide and hydrogen chloride. The generated HCl is often neutralized by adding a base or using a second equivalent of the starting amine. mnstate.edu
Table 1: Examples of Acylation Reactions
| Acylating Agent | Product Name |
|---|---|
| Acetyl Chloride | N-(1-(2-isopropylthiazol-5-yl)ethyl)acetamide |
| Benzoyl Chloride | N-(1-(2-isopropylthiazol-5-yl)ethyl)benzamide |
| Ethanoic Anhydride | N-(1-(2-isopropylthiazol-5-yl)ethyl)acetamide |
Direct Alkylation: The nitrogen atom of this compound can act as a nucleophile and react with alkyl halides in an SN2 reaction to form secondary amines. msu.edu However, this method has significant drawbacks. The secondary amine product is also a nucleophile and can compete with the starting primary amine for the alkyl halide. libretexts.orgmsu.edu This often leads to a mixture of mono- and di-alkylated products, as well as the formation of a tertiary amine and even a quaternary ammonium salt, making it a challenging method for selective synthesis. chemguide.co.uklibretexts.org
Reductive Amination: A more controlled and widely used method for preparing secondary and tertiary amines is reductive amination, also known as reductive alkylation. wikipedia.orgorganic-chemistry.org This process involves two main steps:
Imine Formation: The primary amine first condenses with a ketone or an aldehyde to form an intermediate imine (Schiff base). wikipedia.orgnih.gov
Reduction: The imine is then reduced in situ to the corresponding amine. unisi.it This reduction is typically accomplished using mild reducing agents such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (Na(OAc)3BH), which are selective for the iminium ion over the carbonyl group of the starting material. organic-chemistry.orgsigmaaldrich.com This one-pot procedure is highly efficient for creating new carbon-nitrogen bonds. sigmaaldrich.com
Table 2: Reductive Amination with Various Carbonyl Compounds
| Carbonyl Compound | Reducing Agent | Product Name |
|---|---|---|
| Acetone | NaBH3CN | N-isopropyl-1-(2-isopropylthiazol-5-yl)ethanamine |
| Benzaldehyde | Na(OAc)3BH | N-benzyl-1-(2-isopropylthiazol-5-yl)ethanamine |
| Cyclohexanone | NaBH3CN | N-cyclohexyl-1-(2-isopropylthiazol-5-yl)ethanamine |
| Formaldehyde | Na(OAc)3BH | 1-(2-isopropylthiazol-5-yl)-N,N-dimethylethanamine* |
Note: Reaction with formaldehyde often leads to dimethylation.
Primary amines react reversibly with aldehydes and ketones to form imines (also known as Schiff bases). libretexts.org The reaction is typically catalyzed by acid and involves the nucleophilic addition of the amine to the carbonyl carbon, forming a hemiaminal intermediate, which then dehydrates to yield the C=N double bond of the imine. wikipedia.org The formation of imines is favored by the removal of water from the reaction mixture. mnstate.edu This reaction is a crucial first step in the reductive amination process.
Table 3: Imine Formation with Aldehydes and Ketones
| Carbonyl Compound | Product (Imine) Name |
|---|---|
| Propanal | (E)-N-(1-(2-isopropylthiazol-5-yl)ethyl)propan-1-imine |
| Acetophenone | (E)-N-(1-(2-isopropylthiazol-5-yl)ethyl)-1-phenylethan-1-imine |
Reactivity of the Thiazole (B1198619) Ring System
The thiazole ring is an aromatic heterocycle with reactivity patterns influenced by the presence of both a sulfur and a nitrogen atom. wikipedia.orgchemicalbook.com The sulfur atom acts as an electron donor through resonance, while the more electronegative nitrogen atom acts as an electron sink, deactivating adjacent carbons. ias.ac.in This leads to distinct reactivity at different positions of the ring.
In the thiazole ring, the calculated pi-electron density indicates that the C5 position is the most electron-rich and therefore the primary site for electrophilic aromatic substitution (SEAr). wikipedia.orgchemicalbook.com The C4 position is the next most favorable site. chemicalbook.com In this compound, the C5 position is already substituted. Therefore, electrophilic attack is predicted to occur at the C4 position. The isopropyl group at C2 is a weak electron-donating group, which can help activate the ring for substitution. Common electrophilic aromatic substitution reactions include halogenation, nitration, and sulfonation. masterorganicchemistry.comyoutube.com These reactions typically require an acid catalyst to generate a potent electrophile capable of reacting with the moderately reactive thiazole ring. masterorganicchemistry.com
Table 4: Predicted Products of Electrophilic Aromatic Substitution
| Reaction | Reagents | Predicted Major Product |
|---|---|---|
| Bromination | Br2, FeBr3 | 1-(4-bromo-2-isopropylthiazol-5-yl)ethanamine |
| Nitration | HNO3, H2SO4 | 1-(2-isopropyl-4-nitrothiazol-5-yl)ethanamine |
The thiazole ring is generally resistant to nucleophilic attack unless activated. The C2 position is the most electron-deficient carbon due to its proximity to both heteroatoms, making it the most susceptible site for nucleophilic reactions. chemicalbook.comias.ac.inpharmaguideline.com
Direct nucleophilic substitution of hydrogen at C2 is uncommon and requires very strong nucleophiles, such as organolithium reagents. wikipedia.org These strong bases can deprotonate the C2 position, creating a nucleophilic thiazolyl anion that can then react with various electrophiles. pharmaguideline.com
A more common scenario for nucleophilic substitution involves a thiazole ring bearing a good leaving group, such as a halogen, at the C2 position. Although the parent compound does not have such a group, its derivatives could undergo these reactions. Nucleophiles can displace the leaving group to form a new C2-substituted thiazole. pharmaguideline.com Furthermore, the ring nitrogen can be alkylated by alkyl halides to form a thiazolium salt. pharmaguideline.com This quaternization of the nitrogen atom significantly increases the acidity of the C2-proton and enhances the ring's susceptibility to nucleophilic attack at the C2 position. pharmaguideline.com
Derivatization Strategies for Structural Modification
The structural modification of this compound can be achieved through various derivatization strategies targeting either the primary amino group or the thiazole ring. These modifications are instrumental in exploring the structure-activity relationships of its analogues in various applications.
Reactions at the Primary Amino Group:
The primary amine functionality is a key site for derivatization, readily undergoing reactions with a variety of electrophiles.
Amide Bond Formation: Acylation of the primary amine with acyl chlorides or carboxylic anhydrides in the presence of a base is a common strategy to introduce a wide range of substituents. This reaction is typically high-yielding and allows for the systematic modification of the compound's properties.
N-Alkylation: The introduction of alkyl groups on the nitrogen atom can be achieved through reductive amination with aldehydes or ketones in the presence of a reducing agent like sodium borohydride, or by direct alkylation with alkyl halides.
Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates provides access to the corresponding urea and thiourea derivatives, which are of interest for their potential biological activities.
Below is a table summarizing common derivatization reactions at the amino group:
| Reagent Class | Reaction Type | Resulting Functional Group |
| Acyl Halides/Anhydrides | Acylation | Amide |
| Aldehydes/Ketones | Reductive Amination | Secondary/Tertiary Amine |
| Alkyl Halides | Alkylation | Secondary/Tertiary Amine |
| Isocyanates | Addition | Urea |
| Isothiocyanates | Addition | Thiourea |
Reactions on the Thiazole Ring:
The 2-isopropylthiazole ring can also be a target for structural modification, primarily through electrophilic substitution reactions. The position of substitution on the thiazole ring is influenced by the directing effects of the existing substituents. The C4-position of the thiazole ring is a potential site for electrophilic attack.
Halogenation: Introduction of halogen atoms (e.g., bromine, chlorine) can be achieved using halogenating agents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). These halogenated derivatives can serve as versatile intermediates for further functionalization through cross-coupling reactions.
Nitration and Sulfonation: While less common for this specific scaffold, nitration and sulfonation are classic electrophilic aromatic substitution reactions that could potentially be applied to the thiazole ring under carefully controlled conditions.
The following table outlines potential derivatization strategies for the thiazole ring:
| Reagent | Reaction Type | Potential Position of Substitution | Resulting Derivative |
| N-Bromosuccinimide (NBS) | Halogenation | C4 | 4-Bromo-1-(2-isopropylthiazol-5-yl)ethanamine |
| N-Chlorosuccinimide (NCS) | Halogenation | C4 | 4-Chloro-1-(2-isopropylthiazol-5-yl)ethanamine |
Mechanistic Studies of Key Chemical Transformations Involving this compound
Detailed mechanistic studies specifically for this compound are not extensively reported in the literature. However, the mechanisms of the key chemical transformations it undergoes can be inferred from the well-established principles of organic chemistry for its constituent functional groups.
Mechanism of Amide Bond Formation:
The acylation of the primary amine proceeds through a nucleophilic acyl substitution mechanism. The reaction is typically initiated by the nucleophilic attack of the lone pair of electrons on the nitrogen atom of the ethanamine derivative onto the electrophilic carbonyl carbon of the acyl halide or anhydride. This leads to the formation of a tetrahedral intermediate. The subsequent collapse of this intermediate, with the expulsion of the leaving group (halide or carboxylate), results in the formation of the stable amide bond. The presence of a non-nucleophilic base is often required to neutralize the acidic byproduct (e.g., HCl) generated during the reaction.
Mechanism of Electrophilic Aromatic Substitution on the Thiazole Ring:
Electrophilic substitution on the thiazole ring follows the general mechanism of electrophilic aromatic substitution . The reaction involves the attack of an electrophile on the electron-rich thiazole ring, leading to the formation of a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or Wheland intermediate. The rate-determining step is the formation of this intermediate. In the final step, a proton is abstracted from the carbon atom that has been attacked by the electrophile, restoring the aromaticity of the thiazole ring. The regioselectivity of the substitution is governed by the electronic effects of the substituents already present on the ring. The isopropyl group at the C2-position and the ethanamine side chain at the C5-position will influence the electron density distribution within the ring, thereby directing the incoming electrophile to the most nucleophilic position, which is predicted to be the C4-position.
Stereochemical Investigations of 1 2 Isopropylthiazol 5 Yl Ethanamine
Enantiomeric Synthesis and Purity Assessment
The synthesis of single enantiomers of chiral amines like 1-(2-isopropylthiazol-5-yl)ethanamine is a critical aspect of modern pharmaceutical and materials science. Asymmetric synthesis methods are employed to produce a specific enantiomer, thereby avoiding the need for subsequent resolution of a racemic mixture. Common strategies for the enantioselective synthesis of such amines often involve the use of chiral catalysts, auxiliaries, or reagents.
For a compound like this compound, a potential synthetic route could involve the asymmetric reduction of a corresponding ketimine or the asymmetric amination of a ketone precursor. The choice of catalyst is paramount in achieving high enantiomeric excess (e.e.).
The assessment of enantiomeric purity is typically carried out using chiral chromatography, most notably High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP).
Table 1: Potential Chiral Stationary Phases for Purity Assessment
| CSP Type | Common Trade Names | Potential Suitability for Amines |
|---|---|---|
| Polysaccharide-based (cellulose or amylose (B160209) derivatives) | Chiralcel®, Chiralpak® | High, due to a combination of steric interactions, hydrogen bonding, and dipole-dipole interactions. |
| Protein-based | α1-acid glycoprotein (B1211001) (AGP), ovomucoid | Moderate to high, effective for a wide range of chiral compounds. |
Without specific experimental data, the selection of an optimal CSP and mobile phase for this compound would require empirical screening.
Chiral Resolution Techniques and Method Development
In cases where a racemic mixture of this compound is synthesized, chiral resolution is necessary to separate the enantiomers. Preparative chiral HPLC is a widely used technique for this purpose. The development of a successful resolution method involves screening various CSPs and mobile phase compositions to achieve baseline separation of the enantiomers.
Method development would systematically evaluate parameters such as:
Chiral Stationary Phase: A variety of polysaccharide-based and other CSPs would be tested.
Mobile Phase: Different combinations of solvents (e.g., hexane/isopropanol, methanol, acetonitrile) and additives (e.g., acids, bases) would be explored to optimize resolution and retention times.
Temperature: Column temperature can influence enantioselectivity.
Flow Rate: Adjusting the flow rate can impact the efficiency of the separation.
Diastereomeric salt formation is another classical method for chiral resolution. This involves reacting the racemic amine with a chiral acid to form diastereomeric salts, which can then be separated by crystallization due to their different physical properties.
Conformational Analysis of this compound Isomers
The three-dimensional structure and conformational flexibility of the enantiomers of this compound are crucial for understanding their interactions with other chiral molecules, such as biological receptors. Conformational analysis can be performed using a combination of computational modeling and experimental techniques.
Computational methods, such as Density Functional Theory (DFT) and molecular mechanics, can be used to calculate the potential energy surface of the molecule and identify low-energy conformers. These studies can provide insights into the preferred spatial arrangement of the isopropyl, thiazole (B1198619), and ethanamine moieties.
Experimental validation of computational findings can be achieved through techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, which can provide information about bond angles and dihedral angles.
Diastereoselective and Enantioselective Transformations
The chiral center in this compound can be utilized to direct the stereochemical outcome of subsequent chemical reactions. In diastereoselective transformations, the existing stereocenter influences the formation of a new stereocenter, leading to a preference for one diastereomer over another.
Enantioselective transformations would involve the use of the separated enantiomers of this compound as chiral building blocks or catalysts in other asymmetric syntheses. For instance, the amine functionality could be used to form a chiral ligand for a metal catalyst, which would then be employed in an enantioselective reaction.
Due to the lack of specific literature, no documented examples of diastereoselective or enantioselective transformations involving this compound can be presented.
Advanced Spectroscopic and Structural Elucidation of 1 2 Isopropylthiazol 5 Yl Ethanamine
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the elucidation of molecular structures. For 1-(2-Isopropylthiazol-5-yl)ethanamine, NMR would provide a detailed map of its proton and carbon framework.
¹H NMR and ¹³C NMR Chemical Shift Assignments
The predicted proton (¹H) and carbon-13 (¹³C) NMR spectra of this compound are expected to exhibit characteristic signals corresponding to its distinct chemical environments.
Predicted ¹H NMR Spectrum: The ¹H NMR spectrum would likely display signals corresponding to the isopropyl group, the ethanamine side chain, and the thiazole (B1198619) ring. The six equivalent protons of the isopropyl methyl groups are anticipated to appear as a doublet in the upfield region, while the single methine proton would be a septet, shifted downfield due to the influence of the thiazole ring. In the ethanamine moiety, the methyl protons would present as a doublet, and the adjacent methine proton as a quartet, significantly deshielded by the neighboring nitrogen atom and the aromatic ring. The two protons of the primary amine group would likely be observed as a broad singlet, with a chemical shift that is sensitive to solvent and concentration. The lone proton on the thiazole ring is expected to resonate as a singlet in the aromatic region.
Predicted ¹³C NMR Spectrum: The ¹³C NMR spectrum would complement the proton data, with distinct signals for each carbon atom. The carbons of the isopropyl and ethanamine alkyl chains would appear in the aliphatic region of the spectrum. The three carbon atoms of the thiazole ring would be found further downfield, with their precise chemical shifts influenced by their position within the heterocyclic system and the nature of their substituents.
| Atom Type | Predicted ¹H NMR Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted ¹³C NMR Chemical Shift (δ, ppm) |
|---|---|---|---|
| Isopropyl -CH₃ | ~1.35 | Doublet | ~23.5 |
| Isopropyl -CH | ~3.30 | Septet | ~34.0 |
| Ethanamine -CH₃ | ~1.50 | Doublet | ~25.0 |
| Ethanamine -CH | ~4.30 | Quartet | ~52.5 |
| Amine -NH₂ | Variable (e.g., 1.5-3.0) | Broad Singlet | - |
| Thiazole C4-H | ~7.60 | Singlet | ~142.0 |
| Thiazole C2 | - | - | ~172.0 |
| Thiazole C5 | - | - | ~147.0 |
2D NMR Techniques for Connectivity and Stereochemistry
Two-dimensional (2D) NMR techniques would be instrumental in confirming the predicted structure. Correlation Spectroscopy (COSY) would establish proton-proton coupling networks, for instance, between the methine and methyl protons of the isopropyl and ethanamine groups. Heteronuclear Single Quantum Coherence (HSQC) would link each proton to its directly bonded carbon atom. Furthermore, Heteronuclear Multiple Bond Correlation (HMBC) would reveal longer-range couplings, solidifying the connectivity between the side chains and the thiazole ring. For this chiral molecule, advanced techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) or the use of chiral resolving agents could help in determining its stereochemistry.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) would confirm the molecular weight of this compound and provide structural clues through its fragmentation pattern. The molecular formula, C₉H₁₆N₂S, corresponds to a nominal molecular weight of 184 atomic mass units. In electron ionization MS, the molecule would form a molecular ion ([M]⁺). A prominent fragmentation pathway for primary amines is alpha-cleavage, the breaking of the bond adjacent to the carbon-nitrogen bond. openstax.orgdocbrown.info This would likely lead to the loss of a methyl radical (•CH₃) from the ethanamine portion, generating a stable cation. Cleavage of the bond between the thiazole ring and the ethanamine side chain would also be an expected fragmentation route.
| Predicted m/z | Proposed Fragment Ion |
|---|---|
| 184 | [C₉H₁₆N₂S]⁺ (Molecular Ion) |
| 169 | [M - CH₃]⁺ |
| 141 | [M - C₂H₅N]⁺ |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, would identify the key functional groups within the molecule. As a primary amine, this compound is expected to exhibit two characteristic N-H stretching bands in the IR spectrum between 3300 and 3500 cm⁻¹. pressbooks.pubwpmucdn.com An N-H bending (scissoring) vibration is also anticipated around 1580-1650 cm⁻¹. orgchemboulder.com The C-H stretching vibrations of the alkyl groups would appear in the 2850-3000 cm⁻¹ region. The thiazole ring itself would produce a set of characteristic bands, including C=N and C=C stretching vibrations in the 1500-1650 cm⁻¹ range and a C-S stretching vibration at lower wavenumbers. Raman spectroscopy would be particularly effective in observing the symmetric vibrations of the thiazole ring.
| Vibrational Mode | Predicted Wavenumber Range (cm⁻¹) | Primary Spectroscopic Technique |
|---|---|---|
| N-H Stretch (asymmetric & symmetric) | 3300 - 3500 | IR |
| C-H Stretch (alkyl) | 2850 - 3000 | IR, Raman |
| N-H Bend | 1580 - 1650 | IR |
| C=N / C=C Stretch (thiazole) | 1500 - 1650 | IR, Raman |
| C-S Stretch (thiazole) | 600 - 800 | IR, Raman |
X-ray Crystallography for Solid-State Molecular Architecture
Should a suitable single crystal of this compound be obtained, X-ray crystallography would provide an unambiguous determination of its three-dimensional structure in the solid state. This powerful technique would yield precise measurements of bond lengths, bond angles, and the planarity of the thiazole ring. acs.org It would also reveal the preferred conformation of the flexible isopropyl and ethanamine side chains and illuminate the intermolecular forces, such as hydrogen bonding involving the amine group, that govern the packing of the molecules in the crystal lattice.
Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Absolute Configuration Determination
The presence of a stereocenter at the carbon atom of the ethanamine moiety bearing the amino group renders this compound a chiral molecule, existing as a pair of enantiomers. Chiroptical methods, most notably Electronic Circular Dichroism (ECD) spectroscopy, would be essential for determining the absolute configuration (R or S) of a non-racemic sample. The ECD spectrum, which measures the differential absorption of left- and right-circularly polarized light, would display characteristic Cotton effects. By comparing the experimental ECD spectrum with that predicted by quantum chemical calculations, the absolute configuration of the enantiomers could be confidently assigned. nsf.gov
Computational and Theoretical Studies of 1 2 Isopropylthiazol 5 Yl Ethanamine
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Geometry Optimization
Currently, there are no published studies detailing the geometry optimization or electronic structure of 1-(2-Isopropylthiazol-5-yl)ethanamine using Density Functional Theory (DFT) or other quantum chemical methods. Such a study would be foundational, providing the optimized molecular geometry in its ground state. From this, key parameters like bond lengths, bond angles, and dihedral angles could be determined.
Table 1: Hypothetical Optimized Geometrical Parameters This table is for illustrative purposes only, as no specific data exists.
| Parameter | Bond | Value |
|---|---|---|
| Bond Length | C2-N3 | Data not available |
| Bond Length | C5-C6 | Data not available |
| Bond Angle | C4-C5-C6 | Data not available |
Electronic properties such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies would also be calculated. The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability.
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction
No Molecular Electrostatic Potential (MEP) maps for this compound have been published. An MEP analysis would visually represent the electrostatic potential on the molecule's surface. nih.gov This map is invaluable for predicting sites susceptible to electrophilic and nucleophilic attack. nih.gov Regions of negative potential (typically colored red) would indicate electron-rich areas prone to electrophilic attack, such as the nitrogen and sulfur atoms in the thiazole (B1198619) ring. Regions of positive potential (blue) would highlight electron-deficient areas, susceptible to nucleophilic attack.
Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions
A Natural Bond Orbital (NBO) analysis of this compound, which would elucidate hyperconjugative interactions and charge delocalization within the molecule, has not been reported in the literature. acadpubl.eu NBO analysis provides a detailed picture of the donor-acceptor interactions between filled and empty orbitals, quantifying the stabilization energies associated with these interactions. researchgate.net This information is crucial for understanding the molecule's stability and the nature of its intramolecular bonding.
Table 2: Illustrative NBO Donor-Acceptor Interactions This table is for illustrative purposes only, as no specific data exists.
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |
|---|---|---|
| LP(1) N3 | π*(C2-S1) | Data not available |
| π(C4-C5) | π*(C2-N3) | Data not available |
Prediction of Spectroscopic Parameters (NMR, IR) from First Principles
There are no available first-principles calculations for the NMR and IR spectra of this compound. Theoretical calculations, often using DFT, can predict the ¹H and ¹³C NMR chemical shifts and the vibrational frequencies of the IR spectrum. doi.org Comparing these theoretical spectra with experimental data is a powerful method for confirming the molecular structure and understanding its vibrational modes.
Conformational Analysis and Energy Landscapes via Molecular Dynamics Simulations
Detailed conformational analysis and the exploration of energy landscapes for this compound through molecular dynamics (MD) simulations are not present in the current body of scientific work. nih.gov MD simulations would reveal the molecule's dynamic behavior over time, identifying its most stable conformers and the energy barriers between them. nih.govnih.gov This is particularly important for a molecule with rotatable bonds, as its conformation can significantly influence its biological activity and physical properties.
Theoretical Investigations of Reaction Pathways and Transition States
No theoretical studies on the reaction pathways and transition states involving this compound have been found. Such investigations would involve calculating the potential energy surface for a given reaction, identifying the structures of transition states, and determining the activation energies. This information is fundamental to understanding the molecule's reactivity and the mechanisms of reactions in which it might participate.
The field of computational and theoretical chemistry offers powerful tools for characterizing molecular properties. However, for this compound, these tools have yet to be applied and the results published. The absence of data on its optimized geometry, electronic properties, reactivity predictors, spectroscopic signatures, conformational preferences, and reaction mechanics represents a significant gap in the chemical literature. Future research in these areas would be invaluable for a complete understanding of this compound.
Applications of 1 2 Isopropylthiazol 5 Yl Ethanamine As a Chemical Intermediate
Utilization in the Synthesis of Complex Heterocyclic Systems
The primary amine functionality of 1-(2-Isopropylthiazol-5-yl)ethanamine makes it a valuable precursor for the synthesis of more complex heterocyclic systems. Amines are well-established nucleophiles and can participate in a wide array of cyclization and condensation reactions. For instance, it can be envisioned to react with dicarbonyl compounds, or their equivalents, to form various nitrogen-containing heterocycles.
Thiazole (B1198619) derivatives, in general, are important building blocks in medicinal chemistry. The synthesis of new heterocyclic compounds often involves the elaboration of existing heterocyclic cores. While direct examples involving This compound are not readily found in the literature, the general reactivity of aminothiazoles suggests its potential in constructing fused bicyclic or more elaborate polycyclic systems.
Integration into Polymeric Materials and Supramolecular Assemblies
The incorporation of heterocyclic moieties into polymers can impart unique electronic, optical, or thermal properties to the resulting materials. The primary amine of This compound could serve as a monomer or a modifying agent in polymerization reactions. For example, it could be used to form polyamides, polyimides, or other condensation polymers. The thiazole ring, with its electron-rich nature, could contribute to the conductive or photophysical properties of the final polymer.
In the realm of supramolecular chemistry, the ability of the thiazole nitrogen and the primary amine to participate in hydrogen bonding and other non-covalent interactions could be exploited. This could enable the use of This compound in the design of self-assembling systems, such as gels, liquid crystals, or molecular cages.
Role as a Ligand in Coordination Chemistry and Catalysis
Heterocyclic compounds containing nitrogen and sulfur atoms are excellent ligands for a variety of metal ions. The thiazole ring in This compound , with its nitrogen and sulfur atoms, along with the appended primary amine, presents multiple potential coordination sites. This makes it a candidate for forming stable coordination complexes with transition metals.
Such metal complexes could find applications in catalysis. The electronic properties of the thiazole ring and the steric bulk of the isopropyl group can be tuned to influence the catalytic activity and selectivity of the metal center. For example, complexes of this ligand could potentially be explored as catalysts in cross-coupling reactions, hydrogenations, or oxidations.
Use in the Construction of Diverse Molecular Libraries
In drug discovery and materials science, the generation of diverse molecular libraries is crucial for identifying new lead compounds with desired properties. The reactivity of the primary amine in This compound allows for its use as a scaffold in combinatorial chemistry.
By reacting the amine with a variety of building blocks, such as carboxylic acids, sulfonyl chlorides, or isocyanates, a large and diverse library of thiazole-containing compounds can be rapidly synthesized. This approach would be valuable for screening for biological activity or for identifying new materials with specific functionalities.
Development of Novel Synthetic Methodologies Leveraging its Unique Reactivity
The unique combination of a primary amine and a substituted thiazole ring in This compound may inspire the development of novel synthetic methodologies. For instance, the interplay between the amine and the thiazole ring could lead to unique reactivity patterns that are not observed in simpler amines or thiazoles.
Research could focus on activating the thiazole ring through N-functionalization of the amine, or vice versa. This could open up new avenues for the synthesis of previously inaccessible thiazole derivatives. The development of such methodologies would be a valuable contribution to the field of synthetic organic chemistry.
Future Directions and Emerging Research Frontiers
Advancements in Sustainable and Scalable Synthetic Routes
Traditional methods for synthesizing thiazole (B1198619) derivatives often rely on hazardous reagents and generate significant chemical waste, posing environmental concerns. researchgate.netresearcher.lifenih.gov Consequently, a major frontier in chemical synthesis is the development of green, sustainable, and scalable routes. For scaffolds such as 1-(2-Isopropylthiazol-5-yl)ethanamine, future research will likely prioritize methodologies that minimize environmental impact while being cost-effective and amenable to large-scale production. researchgate.netresearcher.life
Key advancements in this area involve the adoption of innovative techniques that offer advantages over conventional methods. nih.gov These include the use of renewable starting materials, non-toxic and recyclable catalysts, and milder reaction conditions. researcher.lifenih.gov Such approaches not only align with the principles of green chemistry but also often lead to improved yields and simpler purification processes. researchgate.netmdpi.com
Table 1: Emerging Green Synthetic Methodologies for Thiazole Derivatives
| Methodology | Description | Advantages |
|---|---|---|
| Microwave Irradiation | Utilizes microwave energy to rapidly heat reactions. | Reduced reaction times, increased yields, cleaner reactions. researchgate.netresearcher.life |
| Ultrasound Synthesis | Employs high-frequency sound waves to induce cavitation, enhancing reaction rates. | Improved mixing, faster reactions, can enable novel transformations. researchgate.netnih.gov |
| Green Solvents | Replaces hazardous organic solvents with environmentally benign alternatives like water or ionic liquids. | Reduced toxicity and environmental pollution. researchgate.netresearcher.life |
| Green Catalysts | Involves the use of non-toxic, recyclable, or biocatalysts (e.g., chitosan-based). mdpi.com | High efficiency, reusability, reduced waste. researchgate.netmdpi.com |
| Mechanochemistry | Uses mechanical force (e.g., grinding) to initiate chemical reactions, often in the absence of solvents. | Solvent-free conditions, high efficiency, access to novel products. researchgate.netresearcher.life |
The implementation of these sustainable practices is expected to make the synthesis of complex thiazoles more efficient and environmentally responsible. scilit.com
Discovery of Unprecedented Chemical Transformations
While classical methods like the Hantzsch thiazole synthesis are well-established, the future lies in discovering novel chemical reactions to build and modify the thiazole core. nih.govbenthamdirect.com Research is moving towards developing unprecedented transformations that allow for more direct and efficient functionalization of the thiazole ring system. This could enable the creation of analogs of this compound with unique properties.
Emerging areas of interest include:
Direct C-H Arylation: Palladium-catalyzed direct arylation of the thiazole ring with aryl bromides offers a more atom-economical approach compared to traditional cross-coupling reactions that require pre-functionalization. organic-chemistry.org
Photocatalytic Reactions: The use of visible light to catalyze reactions, such as the formation of thiazoles from enaminones and thioureas, provides a mild and green alternative to thermally driven processes. organic-chemistry.org
Novel Cycloaddition Reactions: Thiazoles can participate in cycloaddition reactions, sometimes leading to the formation of other heterocyclic systems like pyridines after sulfur extrusion, opening pathways to diverse molecular scaffolds. wikipedia.org
Ylide Chemistry: Iridium-catalyzed insertion reactions of sulfur ylides are proving to be a versatile and substrate-tolerant method for synthesizing a wide library of thiazoles under mild conditions. acs.orgresearchgate.net
These novel transformations are crucial for expanding the chemical space around the thiazole scaffold, providing access to previously unattainable molecular architectures. scilit.com
High-Throughput Experimentation and Automation in Synthesis and Characterization
The demand for large libraries of compounds for drug discovery and materials science has spurred the adoption of high-throughput experimentation (HTE) and automation. nih.govresearchgate.net For the this compound scaffold, these technologies can dramatically accelerate the discovery of new derivatives with optimized properties.
Future efforts will likely focus on:
Automated Synthesis Platforms: The use of robotic systems to perform multi-step syntheses can generate large libraries of thiazole analogs with minimal human intervention. researchgate.net Continuous flow synthesis, where reagents are mixed in microreactors, offers precise control over reaction conditions and facilitates rapid optimization and scale-up. acs.org
Solid-Phase Synthesis: Attaching a starting material to a solid support (resin) allows for the easy addition of reagents and purification by simple washing steps. This approach is well-suited for the high-throughput synthesis of imidazo[2,1-b]thiazole (B1210989) derivatives and can be adapted for other thiazole-based structures. nih.gov
Rapid Characterization: Integrating automated synthesis with high-throughput characterization techniques, such as mass spectrometry and NMR spectroscopy, enables the rapid analysis and validation of newly synthesized compounds. mdpi.commdpi.com
These automated workflows streamline the synthesis-purification-analysis cycle, enabling researchers to explore structure-activity relationships more efficiently. nih.gov
Interdisciplinary Research Integrating Advanced Computational Modeling
The integration of computational chemistry with experimental synthesis is a powerful strategy for accelerating the design of new molecules. nih.gov In silico methods are becoming indispensable for predicting the properties of thiazole derivatives and guiding synthetic efforts toward the most promising candidates. researchgate.netnih.govnih.gov
This interdisciplinary approach involves several key computational techniques:
Molecular Docking: This method predicts how a molecule, such as a derivative of this compound, binds to the active site of a biological target (e.g., an enzyme or receptor). It is widely used to screen virtual libraries and prioritize compounds for synthesis. researchgate.netmdpi.com
Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms and molecules over time, providing insights into the stability of ligand-protein complexes and conformational changes that occur upon binding. nih.govrsc.org
Density Functional Theory (DFT): DFT calculations are used to understand the electronic structure, reactivity, and spectroscopic properties of molecules. nih.gov This can help in predicting reaction outcomes and designing molecules with specific electronic or optical properties. rsc.org
By using computational tools to predict biological activity and physicochemical properties, researchers can reduce the number of compounds that need to be synthesized and tested, saving time and resources. rsc.orgnih.gov
Table 2: Application of Computational Modeling in Thiazole Research
| Computational Technique | Application | Outcome |
|---|---|---|
| Molecular Docking | Predict binding affinity and orientation of thiazole derivatives in protein active sites. researchgate.netresearchgate.net | Identification of potent inhibitors; elucidation of structure-activity relationships. mdpi.com |
| Molecular Dynamics (MD) | Assess the stability of protein-ligand complexes over time. nih.gov | Confirmation of binding modes; understanding dynamic interactions. rsc.org |
| DFT Calculations | Determine electronic properties, molecular geometry, and reactivity. nih.gov | Insights into reaction mechanisms and prediction of spectroscopic data. rsc.org |
| ADME/T Prediction | In silico assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity. rsc.org | Early identification of compounds with favorable pharmacokinetic profiles. |
Exploration of Chemical Probes Based on the this compound Scaffold for Mechanistic Investigations
The structural features of the this compound scaffold make it an attractive starting point for the design of chemical probes. These probes are specialized molecules used to study biological processes and elucidate the mechanisms of action of drugs. nih.gov A significant emerging frontier is the development of thiazole-based probes for imaging and detecting specific biomolecules. nih.gov
For instance, benzothiazole (B30560) derivatives have been successfully developed as "turn-on" fluorescent probes for detecting reactive oxygen species like hydrogen peroxide in living cells. nih.gov Similarly, other probes based on this scaffold have been designed for the highly sensitive and selective imaging of crucial biological molecules like cysteine. rsc.org
Future research could involve modifying the this compound structure to create novel probes. This could be achieved by:
Introducing Fluorophores: Incorporating fluorescent moieties to allow for visualization within cells and tissues.
Adding Reactive Groups: Attaching specific reactive units that selectively bind to a target of interest, leading to a detectable signal change. nih.gov
Developing Photoaffinity Labels: Creating probes that can be activated by light to form a covalent bond with their biological target, enabling target identification and validation.
The development of such tools would be invaluable for mechanistic studies, target identification, and diagnosing diseases related to the biological pathways modulated by this class of compounds. rsc.org
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Acetaminophen |
| Cysteine |
| Hydrogen Peroxide |
| Imidazo[2,1-b]thiazole |
| Pyridine |
| Thiazole |
Q & A
Q. What synthetic methodologies are recommended for 1-(2-Isopropylthiazol-5-yl)ethanamine?
- Methodological Answer : The compound can be synthesized via the Hantzsch thiazole synthesis, involving condensation of α-haloketones with thioamides or thioureas. For the isopropylthiazole core, use 2-bromo-3-isopropylpropane-1-thione and a primary amine (e.g., ethylenediamine derivatives). Post-synthesis, purify via column chromatography using silica gel and a gradient of ethyl acetate/hexane. Characterization should include H/C NMR to confirm the thiazole ring and ethanamine sidechain .
Q. How should researchers characterize the compound’s structural and electronic properties?
- Methodological Answer :
- Spectroscopy : Use H NMR (δ 6.8–7.2 ppm for thiazole protons) and IR (C=N stretch ~1600 cm) .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H] at m/z 185.1).
- X-ray Crystallography : Employ SHELX programs (e.g., SHELXL) for single-crystal structure determination. Refinement parameters (R-factor < 5%) ensure accuracy .
Q. What are the solubility and stability considerations for this compound?
- Methodological Answer :
- Solubility : Polar aprotic solvents (DMF, DMSO) are optimal. Test solubility via UV-Vis spectroscopy at varying concentrations.
- Stability : Store under inert gas (argon) at –20°C to prevent oxidation. Monitor degradation via TLC or HPLC over 48-hour intervals .
Advanced Research Questions
Q. How can density functional theory (DFT) elucidate electronic properties and reactivity?
- Methodological Answer :
- Computational Setup : Use B3LYP/6-311++G(d,p) hybrid functional (combining exact exchange and gradient corrections) for geometry optimization .
- Key Outputs : HOMO-LUMO gaps (predicting charge transfer), electrostatic potential maps (nucleophilic/electrophilic sites), and Mulliken charges (thiazole ring electron density) .
- Validation : Compare calculated IR/NMR spectra with experimental data to assess accuracy .
Q. How to resolve contradictions between experimental and computational spectroscopic data?
- Methodological Answer :
- Error Sources : Check basis set limitations (e.g., 6-31G vs. 6-311++G(d,p)) and solvent effects (implicit vs. explicit models).
- Mitigation : Use CAM-B3LYP for long-range corrections or include solvent cavity models (e.g., SMD). Cross-validate with alternative methods like Raman spectroscopy or XPS .
Q. What strategies optimize synthetic yield and regioselectivity?
- Methodological Answer :
- Catalysis : Screen Pd/Cu catalysts for cross-coupling reactions to install the isopropyl group.
- Kinetic Control : Monitor reaction progress via in-situ FTIR to identify intermediates. Adjust temperature (70–90°C) to favor thiazole cyclization over side products .
Q. How to design structure-activity relationship (SAR) studies for bioactivity assessment?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with biological targets (e.g., kinase enzymes). Focus on the ethanamine moiety’s hydrogen-bonding potential.
- In Vitro Assays : Test against bacterial strains (MIC assays) or cancer cell lines (MTT assays). Compare with analogs lacking the isopropyl group to isolate steric effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
